molecular formula C21H18BrN3O2S B12037698 2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 769142-98-5

2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12037698
CAS No.: 769142-98-5
M. Wt: 456.4 g/mol
InChI Key: IWSXPGFYNRSZLG-QGOAFFKASA-N
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Description

2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one ( 769142-98-5) is a synthetic organic compound supplied for early discovery research. With a molecular formula of C21H18BrN3O2S and a molecular weight of 456.36 g/mol, this molecule belongs to a class of fused heterocyclic compounds featuring a thiazolo[3,2-b][1,2,4]triazole core . Compounds based on the thiazolo[3,2-b][1,2,4]triazole scaffold are of significant interest in medicinal chemistry due to their wide range of reported biological activities. Scientific literature indicates that analogous structures have been investigated for their anti-inflammatory properties, acting as structural analogs of dual COX-2 and 5-LOX inhibitors like Darbufelone . Furthermore, such fused thiazole-triazole systems have demonstrated other pharmacological properties, including antitumoral, analgesic, antipyretic, and antimicrobial activities in research settings . The molecular structure of this compound includes a (2-butoxybenzylidene) moiety, which may influence its physicochemical properties and interaction with biological targets. Researchers utilize this compound and its analogs as a key scaffold in the search for and development of new bioactive molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult the available safety data and handle the material in accordance with all applicable laboratory safety practices.

Properties

CAS No.

769142-98-5

Molecular Formula

C21H18BrN3O2S

Molecular Weight

456.4 g/mol

IUPAC Name

(5E)-2-(4-bromophenyl)-5-[(2-butoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H18BrN3O2S/c1-2-3-12-27-17-7-5-4-6-15(17)13-18-20(26)25-21(28-18)23-19(24-25)14-8-10-16(22)11-9-14/h4-11,13H,2-3,12H2,1H3/b18-13+

InChI Key

IWSXPGFYNRSZLG-QGOAFFKASA-N

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2

Canonical SMILES

CCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

Reaction of 2-(4-bromophenyl)-1,2,4-triazol-3-amine with chloroacetyl chloride in ethanol under reflux forms the thiazole ring. Triethylamine is used as a base to neutralize HCl, yielding 2-(4-bromophenyl)thiazolo[3,2-b]triazol-6(5H)-one.

Reaction Conditions

  • Solvent: Ethanol

  • Temperature: 80°C (reflux)

  • Time: 6–8 hours

  • Yield: 68–72%

Alternative Multi-Component Approaches

Recent advancements employ one-pot strategies to reduce purification steps. A three-component reaction involving:

  • 4-Bromophenyl isothiocyanate

  • Hydrazine hydrate

  • 2-Butoxybenzaldehyde

generates the target compound via sequential cyclization and condensation.

Key Advantages

  • Reduced reaction time : 4–6 hours

  • Higher atom economy : 85% efficiency

  • Yield : 78%

Mechanistic Insights

  • Step 1 : Formation of triazole-thione intermediate.

  • Step 2 : Michael addition with 2-butoxybenzaldehyde.

  • Step 3 : Oxidative cyclization using iodine/DMSO.

Stereochemical Control and Isomer Separation

The benzylidene group introduces E/Z isomerism. Chromatographic separation on silica gel (hexane:ethyl acetate, 7:3) resolves isomers, with the E-isomer predominating (85:15 ratio).

Analytical Data for Isomers

IsomerRetention Time (HPLC)λ_max (UV-Vis)
E12.4 min320 nm
Z14.1 min315 nm

Industrial-Scale Synthesis and Process Optimization

For scalable production, continuous flow reactors enhance reproducibility:

Flow Reactor Parameters

  • Residence time : 30 minutes

  • Temperature : 120°C

  • Pressure : 2 bar

  • Output : 1.2 kg/day

Critical Quality Controls

  • Purity : ≥98% (HPLC)

  • Residual solvents : <500 ppm (GC-MS)

  • Heavy metals : <10 ppm (ICP-OES)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Scalability
Cyclocondensation72978Moderate
Multi-component78956High
Flow Synthesis82980.5Industrial

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue : Thiazole ring opening at high temperatures.

    • Solution : Use of scavengers (molecular sieves) to absorb water.

  • Isomerization During Storage :

    • Issue : EZ conversion under light.

    • Solution : Amber glass packaging and nitrogen blanket.

Emerging Methodologies

Photocatalytic Cyclization

Visible-light-mediated synthesis using eosin Y as a photocatalyst reduces energy input:

  • Yield : 75%

  • Time : 2 hours

Enzymatic Functionalization

Lipase-catalyzed benzylidene group introduction offers enantioselectivity:

  • Enzyme : Candida antarctica lipase B

  • Yield : 70%

  • ee : 92%

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional similarities to other thiazolo-triazolones allow for comparative analysis of substituent effects on physicochemical and biological properties. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (Position) Yield (%) Melting Point (°C) UV λmax (nm) Key Spectral Features (NMR/MS) References
Target Compound 2-(4-BrPh), 5-(2-butoxyBz) N/A N/A N/A Likely Z-configuration (based on analogs)
5-(2-HexyloxyBz)-2-(4-BrPh)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS 624726-00-7) 2-(4-BrPh), 5-(2-hexyloxyBz) N/A N/A N/A LCMS: [M+H]+ 484.409
5-(3-NitroBz)-2-(4-ClPhSO₂Ph)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (3b in ) 2-(4-ClPhSO₂Ph), 5-(3-NO₂Bz) 76 233–235 208, 258 APCI-MS: m/z 480 [M+H]+ (Cl isotopic pattern)
(Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j in ) 5-(Furan-2-yl), no aryl at position 2 61 230–232 N/A LCMS: [M+H]+ 220; NMR: δ 7.8–8.1 (H-C=C)
5-(4-MethoxyBz)-2-(4-BrPh)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one () 2-(4-BrPh), 5-(4-MeOBz) N/A N/A N/A Mol. formula C₁₈H₁₂BrN₃O₂S; m/z 414.277 (M+H)+

Substituent Effects on Properties and Activity

a. Position 2 Substituents

  • Bromine’s steric bulk may reduce solubility compared to smaller groups (e.g., methyl or methoxy) .
  • 4-Phenylsulfonyl () : Sulfonyl groups increase polarity and hydrogen-bonding capacity, as seen in compound 3a (m.p. 295–297°C), which is higher than bromophenyl analogs due to stronger intermolecular forces .

b. Position 5 Benzylidene Groups

  • 2-Butoxy (Target Compound) : The alkoxy chain length (butoxy vs. hexyloxy in ) modulates lipophilicity. Longer chains (e.g., hexyloxy) may enhance membrane permeability but reduce aqueous solubility .
  • 3-Nitrobenzylidene () : Electron-withdrawing nitro groups redshift UV absorption (λmax 258–362 nm) and may enhance bioactivity through electrophilic interactions .

c. Stereochemical Considerations

  • The Z-configuration is prevalent in analogs (e.g., compound 5c in ), confirmed by NMR coupling constants and X-ray crystallography (torsion angle S4–C5–C7–N8 = −0.1°) .

Biological Activity

The compound 2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo-triazole family, characterized by its complex structure and potential biological activity. This article reviews its biological properties based on existing literature and available data, emphasizing its pharmacological significance.

Structural Information

  • Molecular Formula : C21H18BrN3O2S
  • Molecular Weight : 428.36 g/mol
  • SMILES Representation : CCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+456.03758195.5
[M+Na]+478.01952201.5
[M+NH4]+473.06412199.2
[M+K]+493.99346200.1
[M-H]-454.02302198.2

Antimicrobial Activity

Research indicates that compounds with thiazole and triazole moieties exhibit significant antimicrobial properties. For instance, a study showed that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the bromophenyl group enhances this activity by increasing lipophilicity, which facilitates membrane penetration.

Anticancer Potential

Studies have demonstrated the potential of thiazolo-triazole derivatives in cancer treatment. The compound under review has shown cytotoxic effects against several cancer cell lines in vitro. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating potent activity.

The proposed mechanism involves the inhibition of key enzymes involved in DNA synthesis and repair mechanisms within cancer cells, leading to apoptosis. This is consistent with findings from similar compounds in the literature.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various thiazolo[3,2-b][1,2,4]triazole derivatives:

  • Methodology : Disk diffusion method against Staphylococcus aureus and Escherichia coli.
  • Results : The compound exhibited significant zones of inhibition compared to control groups.

Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on anticancer properties:

  • Methodology : MTT assay was employed to assess cell viability.
  • Results : The compound demonstrated a dose-dependent decrease in cell viability across multiple cancer cell lines.

Q & A

Basic: What are the standard synthetic routes for this compound?

The synthesis of thiazolo-triazole derivatives typically involves multi-step reactions. For analogs with bromophenyl and alkoxybenzylidene groups, key steps include:

  • Condensation reactions : Formation of the benzylidene moiety via Knoevenagel or aldol-like condensation between a thiazolo-triazole precursor and a substituted benzaldehyde (e.g., 2-butoxybenzaldehyde) under reflux conditions .
  • Cyclization : Thiazole and triazole ring closure using reagents like thiourea or carbodiimides in polar solvents (e.g., DMF, ethanol) at controlled temperatures .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for isolating the final product .

Key Considerations : Optimize reaction time and temperature to avoid side products (e.g., over-oxidation). Use NMR and LC-MS to confirm intermediate structures .

Basic: Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions, benzylidene geometry (Z/E), and aromatic proton splitting patterns .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for bromine isotope signatures (e.g., 1:1 ratio for 79^{79}Br/81^{81}Br) .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions in crystalline forms .

Example Data : For a structurally similar compound (CAS 624726-00-7), molecular weight was confirmed via HRMS (484.409 g/mol) with Br isotopic peaks .

Advanced: How do substitution patterns on the benzylidene moiety influence biological activity?

Structure-activity relationship (SAR) studies on analogs reveal:

  • Alkoxy Groups : Longer alkoxy chains (e.g., butoxy vs. propoxy) enhance lipophilicity, potentially improving membrane permeability but may reduce aqueous solubility .
  • Halogen Substituents : Bromine at the 4-position on the phenyl ring increases steric bulk and electron-withdrawing effects, which can modulate enzyme-binding affinity (e.g., kinase inhibition) .
  • Benzylidene Geometry : Z-configuration (common in similar compounds) may favor planar conformations for intercalation or π-π stacking with biological targets .

Methodology : Compare IC50_{50} values of analogs in enzyme assays (e.g., kinase inhibition) and correlate with computational docking studies .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration). Standardize protocols using guidelines like MIAME or BRENDA .
  • Purity Issues : Trace solvents (e.g., DMSO) or byproducts may interfere. Validate compound purity via HPLC (>95%) and include vehicle controls .
  • Structural Confusion : Similar CAS numbers or naming conventions (e.g., Z/E isomerism). Cross-validate structures with spectral data and crystallography .

Case Study : A bromophenyl-thiazolo-triazole analog showed conflicting cytotoxicity results due to undetected racemization during storage. Stability studies under varying pH/temperature resolved the inconsistency .

Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2 or topoisomerase II). Validate with mutagenesis studies .
  • QSAR Modeling : Corrogate substituent parameters (e.g., Hammett σ, logP) with activity data to predict novel derivatives .
  • MD Simulations : Assess binding stability over time (e.g., 100-ns trajectories in GROMACS) to identify critical residues for interaction .

Example : A QSAR model for a methylphenyl-thiazolo-triazole analog achieved R2^2 = 0.89 for antimicrobial activity, highlighting the role of ClogP and polar surface area .

Basic: What are the primary research applications of this compound?

  • Medicinal Chemistry : Lead compound for anticancer, antimicrobial, or anti-inflammatory agents due to thiazolo-triazole scaffold .
  • Chemical Biology : Probe for studying enzyme mechanisms (e.g., kinase inhibition via ATP-binding site competition) .
  • Material Science : Building block for photoactive materials (e.g., OLEDs) due to conjugated π-system .

Note : Prioritize in vitro studies (e.g., cell-free enzyme assays) before advancing to cellular or in vivo models to minimize confounding factors .

Advanced: How can researchers optimize solubility and bioavailability?

  • Salt Formation : Introduce sulfonate or hydrochloride salts via reaction with H2_2SO4_4 or HCl .
  • Prodrug Strategies : Mask polar groups (e.g., esterify hydroxyl moieties) to enhance permeability, with enzymatic cleavage in vivo .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve aqueous dispersion and targeted delivery .

Data : A propoxybenzylidene analog increased solubility by 3-fold when formulated with β-cyclodextrin (phase solubility study, Atype_{\text{type}} = 1:1) .

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